Cyclolithistide

Beschreibung

Identification of Natural Sources and Associated Marine Habitats

Cyclolithistide A has been isolated from a select group of marine sponges, highlighting the unique biodiversity of the ocean's depths as a source of novel chemical entities.

Theonella swinhoei, a well-known marine sponge, was one of the initial sources from which this compound A was isolated. researchgate.netfigshare.comacs.org However, a study that examined thirteen additional specimens of T. swinhoei and three of Theonella conica found that while many contained other cyclic peptides like motuporin (B1229120) and theonellapeptolide 1d, none of these particular specimens yielded this compound A. researchgate.netfigshare.com This suggests that the production of this compound A within this species may be dependent on specific environmental conditions or the presence of symbiotic microorganisms. researchgate.net

Another significant source of this compound A is the deep-sea marine sponge Discodermia japonica. smolecule.comrsc.org Reisolation of the compound from a specimen collected at a depth of approximately 200 meters in Sagami Bay, Japan, allowed for more detailed structural analysis. rsc.orgvliz.be A sponge specimen resembling Discodermia japonica, collected from a seamount in southern Japan, also yielded this compound A. acs.org

The quest for novel bioactive compounds has also led to the isolation of this compound A from unidentified marine sponges. One such example is a specimen designated as S17363, from which the compound was obtained. u-tokyo.ac.jpu-tokyo.ac.jp This underscores the vast, untapped potential of marine biodiversity for discovering new chemical structures.

Methodologies for Extraction and Purification from Biological Matrices

The process of isolating this compound A from its source organisms is a multi-step procedure that requires careful selection of solvents and purification techniques to separate it from a complex mixture of other cellular components. vulcanchem.com

The initial step in isolating this compound A involves extracting the compound from the sponge tissue using organic solvents. vulcanchem.com A common method begins with the extraction of the freeze-dried and sectioned sponge material with methanol (B129727) (MeOH) and subsequently with ethanol (B145695) (EtOH). acs.orgresearchgate.net The combined extracts are then subjected to a liquid-liquid partitioning process. Typically, this involves partitioning the extract between chloroform (B151607) (CHCl3) and water (H2O). acs.org The chloroform layer, containing the desired compound, is then further partitioned against aqueous methanol to remove more polar impurities. acs.org This solvent-based extraction is a crucial first step to concentrate the target compound and remove a significant portion of the biological matrix.

Following initial extraction, a series of chromatographic techniques are employed for the fine purification of this compound A. vulcanchem.com High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this process, offering high resolution and efficiency in separating complex mixtures. smolecule.comvulcanchem.compolypeptide.com

Researchers often utilize reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. nih.gov This technique separates molecules based on their hydrophobicity. The process can be automated and scaled up for larger quantities, with columns of varying sizes available. polypeptide.com For peptides like this compound A, ion-exchange chromatography can also be a valuable step in a multi-step purification protocol, often preceding the final reversed-phase HPLC step to remove impurities with different charge characteristics. nih.gov The ultimate goal is to achieve a high level of purity, often exceeding 95%, to allow for accurate structural elucidation and biological activity assessment. researchgate.net

Eigenschaften

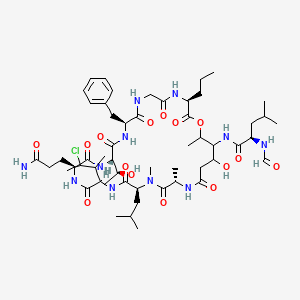

Molekularformel |

C54H86ClN11O15 |

|---|---|

Molekulargewicht |

1164.8 g/mol |

IUPAC-Name |

(2R)-N-[(3S,9S,12S,15S,21S,24S)-15-(3-amino-3-oxopropyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1S)-1-hydroxyethyl]-22,24,30-trimethyl-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-3-propyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide |

InChI |

InChI=1S/C54H86ClN11O15/c1-12-16-36-54(80)81-33(10)46(65-49(75)37(58-26-67)21-27(2)3)40(69)24-42(71)59-31(8)53(79)66(11)39(22-28(4)5)50(76)63-44(29(6)30(7)55)51(77)61-35(19-20-41(56)70)48(74)64-45(32(9)68)52(78)62-38(23-34-17-14-13-15-18-34)47(73)57-25-43(72)60-36/h13-15,17-18,26-33,35-40,44-46,68-69H,12,16,19-25H2,1-11H3,(H2,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,72)(H,61,77)(H,62,78)(H,63,76)(H,64,74)(H,65,75)/t29?,30?,31-,32-,33?,35-,36-,37+,38-,39-,40?,44?,45-,46?/m0/s1 |

InChI-Schlüssel |

MCBWUKGHTRJHCZ-CUIHLGEVSA-N |

Isomerische SMILES |

CCC[C@H]1C(=O)OC(C(C(CC(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@H](C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C |

Kanonische SMILES |

CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)C(CC(C)C)NC=O)C |

Synonyme |

cyclolithistide A |

Herkunft des Produkts |

United States |

Isolation and Source Organism Characterization of Cyclolithistide a

Strategies for Dereplication and Unique Metabolite Identification

In the field of natural product discovery, a critical and early-stage process known as dereplication is employed to avoid the rediscovery of known compounds. researchgate.netresearchgate.net This strategy is essential for efficiently screening complex biological extracts and focusing resources on the isolation of novel substances. nih.gov Dereplication involves the rapid identification of known metabolites in a crude extract, a task accomplished using modern analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netmdpi.com

The process begins with the analysis of the crude extract from the source organism, such as Theonella swinhoei. The extract is injected into a high-performance liquid chromatography (HPLC) system, which separates the individual components. As each compound elutes from the chromatography column, it is analyzed by a series of detectors, most importantly a mass spectrometer. This LC-MS analysis generates a unique chemical fingerprint for each compound, consisting of its retention time, UV-visible absorption spectrum, and mass-to-charge ratio (m/z). mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. nih.gov

This dataset of chemical fingerprints is then compared against comprehensive natural product databases, such as AntiMarin or MarinLit. nih.govmdpi.com If the molecular formula and MS fragmentation pattern of a compound in the extract match an entry in the database, it is identified as a known substance, or "dereplicated." This prevents the time-consuming and labor-intensive effort of isolating and structurally elucidating a compound that has already been characterized. researchgate.net

For a compound like Cyclolithistide A, which was novel at the time of its discovery, the dereplication process would have shown no matches in existing databases, flagging it as a potentially new metabolite worthy of full-scale isolation and characterization. The identification of its unique properties relies on further detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of a new compound. nih.govmdpi.com Through a series of 1D and 2D NMR experiments (such as COSY, HMQC, and HMBC), scientists can piece together the molecule's carbon-hydrogen framework and the sequence of its constituent amino and hydroxy acids. beilstein-journals.orgresearchgate.net

The structural elucidation of this compound A revealed its unique nature as a cyclic depsipeptide containing several unusual amino acid residues. nih.govmdpi.com These include a 4-amino-3,5-dihydroxyhexanoic acid (Adha) moiety, formyl-leucine, and chloroisoleucine, components that are not common in peptides and contribute to its distinct chemical structure and biological profile. nih.govmdpi.comresearchgate.net The combination of advanced mass spectrometry and NMR spectroscopy was crucial for not only identifying this compound A as a unique metabolite but also for later revising its initial structural assignment to the correct amino acid sequence and stereochemistry. nih.gov

Table 2: Analytical Techniques in Dereplication and Identification

| Technique | Abbreviation | Purpose |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation of individual compounds from a complex mixture. smolecule.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Provides retention time, UV data, and mass-to-charge ratio for each compound to create a chemical fingerprint. researchgate.net |

| High-Resolution Mass Spectrometry | HRMS | Determines the precise mass and elemental formula of a compound. nih.gov |

| Tandem Mass Spectrometry | MS/MS | Fragments molecules to obtain structural information, creating a fragmentation pattern used for database matching. beilstein-journals.org |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Elucidates the detailed 2D and 3D structure of a purified compound. nih.gov |

Advanced Structural Elucidation and Stereochemical Analysis of Cyclolithistide a

Application of Spectroscopic Methods for Structure Determination

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in delineating the structure of Cyclolithistide A. The ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) revealed characteristic signals for α-protons and amide protons. acs.org

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in assembling the amino acid fragments and determining their sequence. acs.orgresearchgate.net For instance, HMBC correlations were critical in establishing the connectivity between adjacent amino acid residues. nih.govacs.org These correlations showed connections between the carbonyl carbon of one residue and the α-proton of the next, allowing for the sequential assignment of the peptide backbone. acs.org

The presence of rotamers, likely due to conformational flexibility, was observed in the COSY spectrum when using DMSO-d₆ as the solvent, which initially complicated the spectral interpretation. acs.org However, detailed analysis of HMBC data in CD₃OD provided clearer insights into the inter-residue connections, ultimately leading to a revised amino acid sequence that differed from the originally proposed structure. nih.govacs.org

Table 1: Key NMR Data for this compound A

| Technique | Observation | Significance |

|---|---|---|

| ¹H NMR | Signals for α-protons (3.5-4.5 ppm) and amide protons (7.0-9.0 ppm) in CD₃OD. acs.org | Indicated the peptidic nature of the compound. acs.org |

| COSY | Revealed correlations between adjacent protons within amino acid spin systems. researchgate.net | Aided in the identification of individual amino acid residues. researchgate.net |

| HMBC | Showed long-range correlations between protons and carbons. nih.govacs.org | Crucial for determining the amino acid sequence and identifying N-methylated and N-formylated residues. acs.org |

This table provides an interactive summary of the key NMR spectroscopic data used in the structural elucidation of this compound A.

Mass spectrometry has played a pivotal role in determining the molecular formula and confirming the identity of this compound A. High-resolution fast atom bombardment mass spectrometry (HRFABMS) established the molecular formula as C₅₄H₈₆ClN₁₁O₁₅. acs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing the amino acid composition and sequence of peptides. nih.gov In the study of this compound A, LC-MS analysis was used in conjunction with chiral-phase gas chromatography-mass spectrometry (GC-MS) to determine the absolute configurations of its constituent amino acids after hydrolysis. nih.gov The fragmentation patterns observed in tandem mass spectrometry provide valuable information about the sequence of amino acids in the peptide chain. nih.gov

In addition to NMR and mass spectrometry, other spectroscopic methods have contributed to the characterization of this compound A. UV spectroscopy has been used to detect the presence of chromophores within the molecule. acs.org The comprehensive application of these techniques provides a detailed picture of the molecule's structure. amazonaws.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

Identification and Characterization of Unusual Amino Acid Residues

A defining feature of this compound A is the presence of several uncommon amino acid residues, which contribute to its unique structure and biological properties. figshare.comvulcanchem.com These include 4-amino-3,5-dihydroxyhexanoic acid (Adha) and N-formyl-leucine (N-Fyl-Leu). figshare.com

The presence of 4-amino-3,5-dihydroxyhexanoic acid (Adha) in this compound A is a notable characteristic. figshare.com The configuration of this previously unassigned amino acid was addressed during the structural revision of the molecule. nih.gov The identification and characterization of such non-standard amino acids are crucial for a complete understanding of the molecule's structure.

This compound A also contains an N-formyl-leucine residue. figshare.com The identification of this N-terminally formylated amino acid was accomplished through detailed NMR analysis. acs.org Specifically, mutual HMBC correlations were observed between the formyl proton and the α-carbon of leucine (B10760876), as well as between the α-proton of leucine and the formyl carbon, confirming the presence of the N-formyl group. acs.org N-formylated peptides are known to play roles in various biological processes. caymanchem.comontosight.ai The incorporation of an N-formyl group at the N-terminus is a modification seen in other marine natural products as well. mdpi.comaquadocs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Amino-3,5-dihydroxyhexanoic Acid (Adha) |

| This compound A |

This table lists the chemical compounds discussed in this article.

4-Chloroisoleucine (4-Cl-Ile)

A key characteristic of this compound A is the presence of several rare amino acids, including the halogenated residue 4-Chloroisoleucine (4-Cl-Ile). acs.org The initial identification of this isoleucine-like residue, substituted with a chlorine atom at the γ-position, was accomplished through detailed analysis of 2D NMR data, specifically COSY and HMBC correlations. acs.orgacs.org However, for a considerable time after the structural revision of the peptide backbone, the absolute configuration of the three chiral centers within the 4-Cl-Ile residue remained unassigned. acs.orgu-tokyo.ac.jp

A landmark study in 2024 definitively established the stereochemistry of this crucial component. nih.gov Researchers synthesized all four possible diastereomers of 4-Cl-Ile and compared them to the authentic residue obtained from the acid hydrolysate of natural this compound A. vulcanchem.comnih.gov Through advanced analytical techniques, including derivatization with Marfey's reagent (see section 3.3.1), the absolute configuration of the 4-Chloroisoleucine in this compound A was determined to be (2S, 3R, 4R). nih.gov This discovery was the final piece in elucidating the complete and correct three-dimensional structure of the natural product. vulcanchem.com

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, for a complex molecule like this compound A requires a suite of sophisticated analytical techniques. The process is critical, as the biological activity of such compounds is often dependent on their specific stereochemical configuration. longdom.orgnih.gov For this compound A, a combination of chemical derivatization followed by chromatography and advanced spectroscopic methods was employed to unravel the configurations of its numerous chiral centers.

Chemical derivatization is a foundational strategy for determining the absolute configuration of amino acids. The process involves hydrolyzing the peptide to its constituent amino acids and then reacting them with a chiral derivatizing agent to form diastereomers, which can be separated and analyzed using chromatography.

Marfey's Analysis: This is a widely used method for the chiral analysis of amino acids. mdpi.com It involves derivatizing the amino acid hydrolysate with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or its D-enantiomer. mdpi.comresearchgate.net The resulting diastereomeric derivatives exhibit different retention times when analyzed by High-Performance Liquid Chromatography (HPLC). By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards, the absolute configuration of each amino acid can be assigned. researchgate.net In the 2014 structural revision of this compound A, Marfey's analysis was instrumental in demonstrating that the configurations of norvaline, allo-threonine, and alanine (B10760859) were antipodal to what was originally proposed. acs.orgnih.gov More recently, derivatization with both L- and D-FDAA was the key to assigning the (2S, 3R, 4R) configuration of the 4-Cl-Ile residue by comparing the HPLC results of the natural hydrolysate with the four synthetic isomers. nih.gov

| Technique | Reagent | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| Marfey's Analysis (HPLC) | L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Determine absolute configuration of amino acids | Revised configurations of norVal, allo-Thr, and Ala to L, L, and D respectively | nih.gov, acs.org |

| Advanced Marfey's Analysis (HPLC) | L- and D-FDAA | Determine absolute configuration of 4-Chloroisoleucine | Established the (2S, 3R, 4R) configuration of the 4-Cl-Ile residue | nih.gov |

| Chiral-Phase GC-MS | N/A (Chiral Stationary Phase) | Orthogonal method to confirm amino acid configurations | Corroborated the findings from Marfey's analysis for the structural revision | nih.gov, acs.org |

Chiral-Phase Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides an orthogonal, or complementary, method for stereochemical determination. In chiral-phase GC, the sample is passed through a capillary column coated with a chiral stationary phase. uni-muenchen.de This chiral environment causes enantiomers to interact differently with the column, leading to their separation. uni-muenchen.deresearchgate.net The separated components are then detected by a mass spectrometer. For the structural revision of this compound A, chiral-phase GC-MS analysis was used in combination with Marfey's analysis to confirm the revised absolute configurations of the constituent amino acids. nih.govresearchgate.net

For chiral centers that are not part of amino acids, such as the hydroxyl-bearing carbons in the 4-amino-3,5-dihydroxyhexanoic acid (Adha) moiety, other techniques are necessary. The modified Mosher's method is a powerful NMR-based technique for determining the absolute configuration of secondary alcohols and amines. researchgate.netusm.edu

The method involves esterifying the chiral alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy. The anisotropic effect of the phenyl group in the MTPA esters causes predictable shifts in the proton signals of the groups neighboring the newly formed ester linkage. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomeric esters, the absolute configuration of the alcohol can be deduced. researchgate.net During the 2014 reinvestigation of this compound A, the modified Mosher's method was successfully applied to the Adha moiety, allowing for the assignment of its absolute configuration as (43S, 44R, 45R). u-tokyo.ac.jp

Chemical Derivatization and Chromatographic Analysis (e.g., Marfey's Analysis, Chiral-Phase GC-MS, L- and D-FDAA Derivatization)

Structural Revisions and Confirmation Studies of this compound A

The initial structure of this compound A was reported in 1998. acs.org However, in 2014, a reinvestigation by Tajima et al., prompted by inconsistencies between the reported structure and newly acquired NMR data, led to a significant structural revision. acs.orgnih.gov The researchers isolated the compound from a different sponge, Discodermia japonica, and found that while its NMR spectroscopic data were identical to those reported for this compound A, detailed analysis revealed a different amino acid sequence. acs.orgnih.gov

The revision was based on several key pieces of evidence:

Inter-residue HMBC Correlations: 2D NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds, suggested a different connectivity between the amino acid residues than originally proposed. acs.org For example, new correlations established a Phe-N-MeLeu-Ala-Cl-Ile tetrapeptide sequence. acs.orgacs.org

Ester Linkage Reassignment: The ester linkage forming the macrolide ring was found to be between the δ-hydroxy group of the Adha residue and the C-terminus of Cl-Ile, not norvaline as first thought. acs.org

Stereochemical Correction: As detailed in section 3.3.1, the combination of Marfey's analysis and chiral-phase GC-MS revealed that three amino acids—norvaline (norVal), allo-threonine (allo-Thr), and alanine (Ala)—had the opposite absolute configurations to those in the initial report. acs.orgnih.gov

| Feature | Original Structure (1998) | Revised Structure (2014) | Reference |

|---|---|---|---|

| Amino Acid Sequence | Different sequence reported | Phe-N-MeLeu-Ala-Cl-Ile sequence confirmed | acs.org, acs.org |

| Macrocycle Junction | Ester linkage at norVal | Ester linkage at Cl-Ile via Adha side chain | acs.org |

| Configuration of norVal | D-norVal | L-norVal | nih.gov, acs.org |

| Configuration of allo-Thr | D-allo-Thr | L-allo-Thr | nih.gov, acs.org |

| Configuration of Ala | L-Ala | D-Ala | acs.orgnih.gov |

| Configuration of Adha | Unassigned | (43S, 44R, 45R) | u-tokyo.ac.jp |

| Configuration of 4-Cl-Ile | Unassigned | (2S, 3R, 4R) - Confirmed in 2024 | acs.org, nih.gov |

The final confirmation of the complete stereostructure came with the 2024 assignment of the 4-Cl-Ile residue, solidifying the revised structure as the correct representation of natural this compound A. nih.gov These comprehensive studies, spanning over two decades, underscore the complexity of natural product chemistry and the power of modern analytical methods in achieving precise structural determination.

Chemical Synthesis and Analog Design Strategies for Cyclolithistide

Total Synthesis Approaches to the Cyclolithistide A Scaffold

The total synthesis of this compound A has been a significant challenge for synthetic chemists, primarily due to the presence of several chiral centers and unusual amino acid residues. Both solid-phase and solution-phase strategies have been explored to construct the linear peptide precursor, followed by a critical macrocyclization step to form the final depsipeptide ring.

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of the linear peptide chain of this compound A. bachem.com This method involves anchoring the C-terminal amino acid to an insoluble polymer support and sequentially adding protected amino acids. bachem.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by filtration and washing, simplifying the purification process at each step. bachem.combiotage.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed method in SPPS. nih.gov In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tert-butyl. nih.gov The synthesis proceeds through iterative cycles of Fmoc deprotection with a piperidine (B6355638) solution, followed by coupling of the next Fmoc-protected amino acid using coupling reagents like DIC/HOBt (N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole). nih.gov

For the synthesis of the this compound A backbone, a suitable resin, such as the Rink amide resin, is chosen. nih.gov The linear peptide is assembled on this solid support. nih.gov One of the challenges in the SPPS of complex peptides like this compound A is the potential for aggregation of the growing peptide chain, which can lead to incomplete reactions. nih.gov To mitigate this, specialized techniques such as the incorporation of pseudoproline or depsipeptide units can be employed. nih.gov

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis (SPPS) provides an alternative to solid-phase methods and has been successfully used for the synthesis of various cyclic peptides. scribd.comresearchgate.netnih.gov This classical approach involves the coupling of amino acid or peptide fragments in a suitable solvent. nih.gov While it can be more labor-intensive due to the need for purification after each step, it offers flexibility in terms of reaction scale and the ability to characterize intermediates more readily. biotage.com

In a typical solution-phase synthesis of a linear peptide precursor for this compound A, protected amino acid fragments would be coupled sequentially. researchgate.net For instance, a dipeptide could be coupled with another dipeptide or a single amino acid to form a larger fragment. researchgate.net Common coupling reagents used in solution-phase synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) or DIC, often in the presence of an additive like HOBt or N-hydroxysuccinimide (NHS) to suppress side reactions and racemization. researchgate.net The choice of protecting groups is crucial to ensure that only the desired amide bond is formed. Orthogonal protecting groups, which can be removed under different conditions, are essential for this strategy.

Macrocyclization Strategies for Depsipeptide Formation

The crucial step in the synthesis of this compound A is the macrocyclization of the linear precursor to form the depsipeptide ring, which contains both amide and ester linkages. rsc.org The success of this intramolecular reaction depends heavily on factors such as the choice of cyclization site, the use of high-dilution conditions to favor intramolecular over intermolecular reactions, and the employment of efficient coupling reagents. nih.govuni-kiel.de

Several strategies can be envisioned for the macrocyclization to form this compound A:

Macrolactamization: This involves the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide. This is a common strategy for cyclic peptides. nih.govnih.gov The linear precursor is typically synthesized with protecting groups on the terminal amino and carboxyl groups, which are then selectively removed to allow for the final ring closure.

Macrolactonization: This strategy focuses on the formation of the ester bond within the macrocycle. rsc.org For this compound A, this would involve the reaction between the hydroxyl group of a hydroxy acid residue and the carboxyl group of an amino acid residue in the linear precursor.

On-Resin Cyclization: In this approach, the peptide is cyclized while still attached to the solid support, often via a side-chain anchoring strategy. nih.gov This can take advantage of the "pseudo-dilution" effect of the resin, which can favor intramolecular cyclization. nih.gov

The choice of the disconnection point in the retrosynthetic analysis is critical, as sterically hindered amino acids at the cyclization site can significantly reduce the yield. nih.gov

Synthetic Methods for Incorporating and Manipulating Unusual Amino Acid Residues

A significant hurdle in the total synthesis of this compound A is the presence of several non-proteinogenic amino acids, which are not among the 20 common amino acids encoded by the standard genetic code. wikipedia.orglibretexts.org These unusual residues must be synthesized individually and then incorporated into the peptide chain. nih.gov

One of the key unusual amino acids in this compound A is 4-chloroisoleucine. The synthesis of specific stereoisomers of this amino acid is essential for the total synthesis and for confirming the absolute configuration of the natural product. vulcanchem.com A recent synthetic approach to 4-chloroisoleucine isomers starts from a furfural-derived N-Boc imine and propionaldehyde. vulcanchem.com The absolute configuration of the 4-chloroisoleucine in natural this compound A was determined to be (2S,3R,4R) by comparing synthetic isomers with the acid hydrolysate of the natural compound. vulcanchem.comacs.org

The synthesis of other non-proteinogenic amino acids often requires multi-step stereoselective synthetic routes. nih.gov These custom-synthesized amino acids must be appropriately protected for use in either solid-phase or solution-phase peptide synthesis. nih.gov For example, they would need to be prepared as Fmoc-protected derivatives for use in the Fmoc/tBu SPPS strategy. nih.gov

Designed Modifications and Derivatization Chemistry

The synthesis of analogs and derivatives of this compound A is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. scispace.comnih.govrsc.org

Hydrolytic Cleavage Studies for Constituent Analysis

Hydrolytic cleavage is a fundamental technique for the structural elucidation of peptides and depsipeptides like this compound A. researchgate.net This process involves breaking the amide and ester bonds to release the constituent amino and hydroxy acids. researchgate.net

Acid hydrolysis is a common method used to break down the peptide into its individual amino acid components. researchgate.netresearchgate.net The resulting mixture of amino acids can then be analyzed by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), often after derivatization. acs.orgresearchgate.netresearchgate.net For example, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) allows for the separation of D and L amino acid enantiomers, which is critical for determining the stereochemistry of each residue in the parent molecule. researchgate.net

The analysis of the hydrolysate of natural this compound A and comparison with synthetically prepared standards was instrumental in confirming the absolute configuration of the 4-chloroisoleucine residue. acs.org

Table of Research Findings on this compound Synthesis and Analysis

| Research Focus | Key Methodologies | Important Findings |

|---|---|---|

| Total Synthesis | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis, Macrocyclization | The complex structure of this compound A presents significant synthetic challenges. |

| Unusual Amino Acids | Stereoselective synthesis of non-proteinogenic amino acids | A synthetic route to 4-chloroisoleucine isomers has been developed. vulcanchem.com |

| Structural Elucidation | Hydrolytic cleavage, HPLC, GC-MS, Marfey's analysis | The absolute configuration of 4-chloroisoleucine in the natural product is (2S,3R,4R). vulcanchem.comacs.org |

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound A | |

| 4-chloroisoleucine | |

| N-Boc imine | |

| propionaldehyde | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | |

| tert-butyl (tBu) | |

| DIC (N,N'-diisopropylcarbodiimide) | |

| HOBt (1-hydroxybenzotriazole) | |

| Rink amide resin | |

| DCC (dicyclohexylcarbodiimide) | |

| NHS (N-hydroxysuccinimide) |

Acylation Reactions and Other Functional Group Transformations

The chemical architecture of this compound offers several sites for potential modification through acylation and other functional group transformations. These reactions are key tools for synthetic chemists to probe the role of specific functional groups in the molecule's biological activity and to create a diverse library of analogs for SAR studies.

Potential acylation reactions on this compound A could target the hydroxyl groups present in the molecule, such as those on the 4-amino-3,5-dihydroxyhexanoic acid residue, or the lactone functionality itself. nih.gov The introduction of various acyl groups could modulate the lipophilicity and steric bulk of the molecule, potentially influencing its membrane-disrupting activity.

Functional group interconversions are another critical aspect of the synthetic strategy towards this compound and its analogs. These transformations allow for the conversion of one functional group into another, which can be crucial for achieving specific synthetic goals or for introducing desired modifications. Examples of relevant functional group transformations in the context of complex peptide synthesis include:

Substitution Reactions: The chlorine atom on the chloroisoleucine residue is a potential site for nucleophilic substitution, allowing for the introduction of other halides or functional groups. This could provide valuable insights into the role of the chlorine atom in the compound's antifungal activity.

Lactone Ring Modification: The depside bond, which forms the lactone ring, is a key structural feature. Modification of this ring, for instance by hydrolysis to the seco-acid followed by re-cyclization with a modified linker, could lead to analogs with altered conformational rigidity and potentially different biological profiles. nih.gov

While specific examples of these transformations on the natural this compound molecule are not yet extensively reported in the literature, the principles of organic synthesis suggest that these approaches are feasible and would be integral to any comprehensive SAR study.

Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Investigations

The development of synthetic analogues is a cornerstone of medicinal chemistry, aimed at understanding the relationship between the chemical structure of a molecule and its biological activity. For this compound, SAR studies are crucial for elucidating the key structural features responsible for its potent antifungal effects and for designing new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. acs.org

The synthesis of analogues of complex natural products like this compound is a challenging endeavor. However, insights from SAR studies on other cyclic depsipeptides provide a roadmap for potential modifications. Key areas for modification in this compound would include:

Amino Acid Substitution: Replacing the unique amino acids, such as 4-amino-3,5-dihydroxyhexanoic acid, formyl-leucine, or chloroisoleucine, with other natural or unnatural amino acids could reveal their importance for activity. acs.org For example, replacing a specific amino acid could help determine if its side chain is involved in a critical binding interaction with a biological target.

Functional Group Modification: As discussed in the previous section, altering functional groups through acylation, reduction, or substitution can provide valuable SAR data. For instance, the antifungal activity of analogues with different acyl chains on the hydroxyl groups could be compared to determine the optimal lipophilicity for membrane interaction.

Macrocycle Ring Size and Composition: The size and composition of the macrocyclic ring can be altered to assess the impact of conformational flexibility on biological activity. This could involve inserting or deleting amino acid residues or replacing the lactone bond with an amide bond to create a cyclopeptide.

While a comprehensive library of this compound analogues and their corresponding biological activities has not yet been published, the following table illustrates the types of modifications and the expected impact on activity based on general knowledge from related cyclodepsipeptides. This table is for illustrative purposes and does not represent actual experimental data for this compound A.

| Modification Type | Example of Change | Potential Impact on Antifungal Activity | Rationale |

| Amino Acid Substitution | Replace L-formyl-leucine with L-leucine | Decrease | The formyl group may be crucial for a specific interaction with the target. |

| Stereochemistry Inversion | Invert the stereocenter of the chloroisoleucine | Likely Decrease | The precise 3D arrangement of the side chains is often essential for biological activity. |

| Functional Group Modification | Acylate the hydroxyl groups | Increase or Decrease | Could alter lipophilicity, potentially improving membrane permeability or disrupting a key hydrogen bond. |

| Lactone Ring Modification | Replace the ester bond with an amide bond | Variable | Would change the conformational properties of the macrocycle and its hydrogen bonding capabilities. |

The pursuit of the total synthesis of this compound will undoubtedly pave the way for the generation of a diverse range of analogues. The subsequent biological evaluation of these compounds will be instrumental in building a comprehensive SAR model, which will guide the future design of novel and more effective antifungal agents based on the this compound scaffold.

Biosynthetic Pathways and Mechanistic Enzymology of Cyclolithistide

Investigation of Nonribosomal Peptide Synthetase (NRPS) Machinery

The backbone of cyclolithistide is assembled by Nonribosomal Peptide Synthetases (NRPSs). These are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. encyclopedia.pubnih.govwikipedia.org A typical NRPS module is composed of several domains, each with a distinct catalytic function:

Adenylation (A) domain: This domain selects a specific amino acid and activates it as an aminoacyl adenylate. The specificity of the A-domain is a primary determinant of the final peptide's composition. encyclopedia.pubresearchgate.net

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: The activated amino acid is then transferred to the PCP domain, where it is covalently attached as a thioester. encyclopedia.pubnih.gov

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the peptidyl-S-PCP of the preceding module. encyclopedia.pubnih.gov

The modular nature of NRPSs allows for a combinatorial assembly of different amino acids, leading to a vast diversity of peptide products. nih.gov The sequence of modules on the NRPS enzyme dictates the sequence of amino acids in the final peptide. In addition to the core domains, NRPS modules can contain other domains that modify the incorporated amino acid, such as epimerization (E) domains that convert L-amino acids to their D-isomers, and methylation (M) domains that add methyl groups. wikipedia.org The final peptide is typically released from the NRPS assembly line by a thioesterase (TE) domain, which often catalyzes the cyclization of the peptide. nih.gov The biosynthesis of this compound, with its cyclic structure and unique amino acid composition, is a classic example of an NRPS-derived metabolite. nih.govencyclopedia.pub

Potential Involvement of Polyketide Synthase (PKS) Systems

While this compound is primarily a peptide, some complex natural products are hybrids, synthesized by a combination of NRPS and Polyketide Synthase (PKS) systems. nih.govnih.gov PKSs are similar in their modular structure to NRPSs but instead use acyl-CoA units like acetyl-CoA or propionyl-CoA to build polyketide chains. wikipedia.orgrasmusfrandsen.dk These enzymes are responsible for the biosynthesis of a wide array of natural products. mdpi.com

The core structure of this compound is peptidic, however, the presence of the 4-amino-3,5-dihydroxyhexanoic acid residue suggests a possible interface with polyketide metabolism for the generation of this unusual building block. nih.gov Hybrid NRPS-PKS gene clusters are known to exist, where a PKS module can provide a polyketide starter unit or an extender unit that is then incorporated into a peptide chain by an NRPS. nih.gov While direct evidence for PKS involvement in this compound biosynthesis is still forthcoming, the structural complexity of some of its components makes it a plausible area for further investigation.

Elucidation of Post-Translational Modification Enzymes

The mature structure of this compound is achieved through a series of post-translational modifications (PTMs). wikipedia.org These modifications are catalyzed by tailoring enzymes that are often encoded within the same biosynthetic gene cluster as the core NRPS. nih.govnih.gov These enzymes add chemical diversity to the peptide scaffold and are crucial for the biological activity of the final molecule. nih.gov For this compound, key modifications include chlorination, formylation, and hydroxylation. nih.gov

Enzymes Responsible for Chlorination

The presence of a chloroleucine residue in this compound points to the action of a halogenase enzyme. nih.gov Flavin-dependent halogenases are a common class of enzymes responsible for the incorporation of halogen atoms into natural products. nih.gov These enzymes typically utilize a flavin cofactor and a halide ion to halogenate a specific position on the substrate. The chlorination of leucine (B10760876) in this compound is a critical modification that likely influences its biological activity. nih.gov

Enzymes for Formylation and Hydroxylation

This compound contains a formyl-leucine residue, indicating the involvement of a formyltransferase. nih.gov These enzymes catalyze the transfer of a formyl group, typically from N10-formyltetrahydrofolate, to an amino group of the substrate. Hydroxylation events, such as those on the 4-amino-3,5-dihydroxyhexanoic acid and another amino acid residue, are likely carried out by hydroxylases, which are often monooxygenases that utilize molecular oxygen to introduce a hydroxyl group. nih.govresearchgate.net

Role of Microbial Symbionts in this compound Biosynthesis

Many natural products isolated from marine invertebrates, such as sponges, are actually produced by their associated microbial symbionts. researchgate.netnih.govacs.org Sponges are known to host a diverse array of microorganisms, and these symbionts are believed to be the true source of many bioactive compounds. researchgate.net This is often the case for complex secondary metabolites that require intricate biosynthetic pathways, like those involving NRPS and PKS machinery. nih.govresearchgate.net The production of this compound by a symbiotic bacterium living within Theonella swinhoei is a strong possibility. encyclopedia.pubresearchgate.net Isolating and culturing these symbionts, or employing culture-independent methods, is crucial to confirm the true producer and to enable a sustainable supply of the compound. researchgate.netnih.gov

Genetic and Metagenomic Approaches to Biosynthetic Gene Cluster Discovery

Identifying the biosynthetic gene cluster (BGC) responsible for this compound production is key to understanding its complete biosynthetic pathway and for potential heterologous expression and production. frontiersin.orgrsc.org Given that the producing organism may be unculturable, metagenomic approaches are particularly powerful. researchgate.netnih.govwikipedia.org

Metagenomics involves the direct extraction and sequencing of DNA from an environmental sample, such as the sponge tissue, thereby bypassing the need for cultivation. mdpi.comnih.gov By analyzing the metagenomic data, researchers can identify large gene clusters that encode NRPS and PKS enzymes, as well as the necessary tailoring enzymes. frontiersin.orgmdpi.com Bioinformatic tools can then be used to predict the structure of the natural product based on the organization and sequence of the domains within the BGC. researchgate.net The discovery and characterization of the this compound BGC would provide definitive answers about its biosynthetic origins and the enzymes involved in its assembly and modification. nih.gov

Biological Activity and Mechanistic Research of Cyclolithistide a

Antifungal Activity Research

Spectrum of Activity Against Fungal Pathogens (e.g., Candida albicans, Umbelopsis ramanniana)

Cyclolithistide A has demonstrated notable antifungal properties against a range of fungal pathogens. Research has specifically highlighted its activity against Candida albicans and Umbelopsis ramanniana. u-tokyo.ac.jp Candida albicans is a significant opportunistic pathogenic yeast, while Umbelopsis ramanniana is a common soil fungus. bioresearch.rowikipedia.org

Studies have shown that this compound A, isolated from marine sponges, exhibits inhibitory effects on the growth of these fungi. u-tokyo.ac.jp For instance, theonellamide G, a glycopeptide also isolated from the Theonella sponge, showed high antifungal activity against both wild-type and amphotericin-resistant strains of Candida albicans, with IC50 values of 4.5 and 2.0 μM, respectively. frontiersin.org While specific minimum inhibitory concentration (MIC) values for this compound A against these fungi are not consistently reported across all public literature, disc diffusion assays have qualitatively confirmed its antifungal action. u-tokyo.ac.jp

The activity of this compound A is part of a broader landscape of antimicrobial peptides derived from marine organisms, which are recognized for their potential to combat various microbial threats. nih.gov

Table 1: Antifungal Activity of Compounds from Marine Sponges

| Compound | Fungal Pathogen | Observed Activity | Reference |

|---|---|---|---|

| This compound A | Candida albicans | Antifungal activity noted | u-tokyo.ac.jp |

| This compound A | Umbelopsis ramanniana | Antifungal activity confirmed by disc diffusion assay | u-tokyo.ac.jp |

| Theonellamide G | Candida albicans (wild strain) | IC50 of 4.5 μM | frontiersin.org |

| Theonellamide G | Candida albicans (amphotericin-resistant) | IC50 of 2.0 μM | frontiersin.org |

In Vitro Efficacy Assessment Methodologies

The in vitro antifungal efficacy of compounds like this compound A is evaluated using several established laboratory techniques designed to determine their inhibitory and cidal activity against fungal pathogens. nih.gov

Common methodologies include:

Agar (B569324) Diffusion Methods: This technique involves placing a disk impregnated with the test compound onto an agar plate inoculated with a specific fungus. cassara.com.ar The compound diffuses into the agar, and if it is effective, a clear zone of no growth, known as an inhibition zone, will appear around the disk. cassara.com.ar The size of this zone is indicative of the compound's antifungal potency. cassara.com.ar

Broth Microdilution Method: This is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC). nih.gov It involves preparing a series of dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the fungal pathogen. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC. scielo.org.cofrontiersin.org

Checkerboard Assay: This method is employed to assess the interaction between two different antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic. nih.govmdpi.com It is a variation of the broth microdilution technique where dilutions of both compounds are tested in combination. mdpi.com

Time-Kill Curves: These studies provide information on the pharmacodynamics of an antifungal agent by showing the rate at which it kills a fungal population over time. nih.gov Fungal cultures are exposed to the compound at various concentrations, and the number of viable cells is determined at different time points. frontiersin.org

These methods allow for a standardized assessment of the antifungal properties of a compound and are crucial for the initial stages of drug discovery and development. nih.govscielo.org.co

Investigations into Cellular and Molecular Mechanisms of Action

Membrane Interaction and Disruption Hypotheses

The primary hypothesis for the mechanism of action of this compound A centers on its ability to interact with and disrupt fungal cell membranes. vulcanchem.comsmolecule.com This is a common mechanism for many antimicrobial peptides, which often target the lipid bilayer of microbial cells. nih.govresearchgate.net

This compound A belongs to the broader class of cyclotides, which are known to bind to and destabilize cell membranes. nih.gov Research on cyclotides suggests that they can insert themselves into the lipid bilayer, leading to the formation of pores and subsequent membrane destabilization. nih.gov This interaction is often driven by hydrophobic forces and can be specific to certain types of lipids, such as phosphoethanolamine (PE)-containing lipids. nih.gov The cyclic structure of these peptides contributes to their stability and their ability to effectively integrate into the membrane. vulcanchem.com

Interaction studies using techniques like surface plasmon resonance and fluorescence spectroscopy can be employed to quantitatively investigate the binding affinities and mechanisms of action of compounds like this compound A against target organisms. smolecule.com

Induction of Cell Lysis and Related Pathways

Following membrane disruption, the integrity of the fungal cell is compromised, leading to cell lysis and death. vulcanchem.comsmolecule.com The formation of pores or other significant damage to the membrane results in the leakage of essential intracellular contents, such as ions and metabolites, and an inability to maintain the electrochemical gradients necessary for life. researchgate.net

The process of cell lysis can be triggered by various means, including the action of lytic enzymes or the physical disruption of the cell wall and membrane. nih.gov In the case of membrane-active peptides like this compound A, lysis is a direct consequence of the physical breach of the cell's protective barrier. vulcanchem.comsmolecule.com While some antimicrobial agents may induce programmed cell death pathways like apoptosis, the primary mechanism associated with membrane-disrupting peptides is often necrotic, resulting from catastrophic cell damage. researchgate.net

Exploratory Studies for Specific Biological Targets

While membrane disruption is the leading hypothesis, research is ongoing to identify more specific biological targets of this compound A. vulcanchem.com The specificity of some antifungal peptides for fungal membranes over mammalian cells can be attributed to differences in membrane composition, such as the presence of ergosterol (B1671047) in fungal membranes. researchgate.net

Exploratory studies aim to determine if this compound A interacts with specific membrane components or other cellular machinery. For some antifungal peptides, specific targets such as glucosylceramide or particular fungal proteins have been identified, which can lead to high pathogen selectivity. researchgate.net However, for cyclotides, it has been suggested that a chiral protein receptor is unlikely to be required for their activity. nih.gov The continued investigation into the precise molecular interactions of this compound A will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) Correlations for Antifungal Potency

The macrocyclic structure of this compound A is a crucial contributor to its biological function and stability. vulcanchem.comsmolecule.com Cyclization provides a rigid conformational scaffold, which can lead to higher binding affinity and specificity for its biological targets compared to more flexible linear peptides. mdpi.com This structural constraint also offers enhanced resistance to proteolytic degradation, a common challenge for peptide-based therapeutic candidates. vulcanchem.comsmolecule.com

The constituent amino acids of this compound A, particularly the non-proteinogenic residues, are critical to its bioactivity. The molecule contains several unique residues, including a characteristic 4-chloroisoleucine (4-CIle). acs.org The presence and specific stereochemistry of such unusual components are known to be significant for the biological activities of marine peptides. researchgate.net Recent research in 2024 successfully determined the absolute configuration of the 4-chloroisoleucine residue, a vital step for a complete structural understanding and future synthetic modifications aimed at probing its role in antifungal activity. acs.org SAR studies on other antifungal cyclic peptides have demonstrated that modifications to unique side chains or the core ring structure can dramatically alter potency and spectrum of activity. nih.govnih.gov It is hypothesized that the lipophilic and halogenated nature of the 4-CIle residue in this compound A plays a significant role in its interaction with and disruption of the fungal cell membrane. smolecule.comnih.gov

Furthermore, SAR studies on other fungal-derived cyclodepsipeptides have shown that even minor changes, such as the hydroxylation of a side chain, can significantly impact selective antibacterial activity. frontiersin.org For this compound A, the interplay between its hydrophobic and hydrophilic domains, dictated by the arrangement of its various amino acid residues, is essential for its proposed membrane-permeabilizing mechanism of action. smolecule.comnih.gov Future synthetic efforts to create analogs by modifying the 4-CIle residue, altering the macrocycle size, or substituting other amino acids will be invaluable in precisely mapping the pharmacophore responsible for its potent antifungal properties.

Comparative Analysis of Biological Activities with Related Cyclic Peptides

This compound A belongs to the broad class of marine-derived cyclic depsipeptides, which are known for a wide array of biological activities. nih.gov An analysis of this compound A in comparison to other marine cyclic peptides, such as other depsipeptides and cyclotides, reveals both common themes and unique characteristics in their biological profiles and mechanisms of action.

Many marine cyclic depsipeptides exhibit potent antifungal and cytotoxic activities. frontiersin.orgnih.gov For instance, callipeltin C and mirabamides A–D, isolated from marine sponges, also show growth inhibitory activity against Candida albicans. mdpi.com However, the bioactivity spectrum can vary significantly; mirabamides A–D also possess potent anti-HIV properties, a feature not prominently reported for this compound A. mdpi.comfrontiersin.org Similarly, geodiamolides, another class of cyclic depsipeptides from sponges, are active against C. albicans. nih.gov The primary mechanism for many of these antifungal peptides, including this compound A, is believed to be the disruption of fungal cell membranes, leading to increased permeability and cell lysis. smolecule.comnih.gov This mechanism is a common trait among antimicrobial peptides (AMPs) and is shared with compounds like the discodermins, which also cause cell membrane permeabilization. researchgate.net

In contrast to some other cyclic peptides that have intracellular targets, the action of this compound A appears to be focused on the cell envelope. For example, while some research suggests a potential tubulin-interaction mechanism for a different peptide, the primary evidence for this compound A points towards membrane disruption. smolecule.comresearchgate.net This mode of action is consistent with that of plant-derived cyclotides, which are also known for their membrane-disrupting capabilities. vulcanchem.com

The structural diversity within marine cyclic peptides, often involving unusual amino acid residues, is a key driver of their varied biological activities. researchgate.net While this compound A is characterized by its 4-chloroisoleucine residue acs.org, other peptides like discodermin A contain unique components such as tert-leucine and cysteic acid. researchgate.net This chemical diversity allows for a range of biological targets and activities, from the antifungal and anti-HIV effects of mirabamides to the potent cytotoxicity of compounds like neamphamides B-D against human cancer cell lines. mdpi.com

The following table provides a comparative overview of this compound A and other selected marine cyclic peptides.

| Compound Name | Peptide Class | Marine Source | Key Biological Activities | Reference(s) |

| This compound A | Cyclic Decadepsipeptide | Theonella swinhoei (Sponge) | Antifungal (Candida albicans, Cryptococcus neoformans) | researchgate.netmdpi.comnih.gov |

| Callipeltin C | Cyclic Depsipeptide | Marine Sponge | Antifungal (Candida albicans) | mdpi.com |

| Mirabamides A-D | Cyclic Depsipeptides | Siliquaria-spongia mirabilis (Sponge) | Antifungal (Candida albicans), Anti-HIV | mdpi.comfrontiersin.org |

| Geodiamolides A & B | Cyclic Depsipeptides | Geodia sp. (Sponge) | Antifungal (Candida albicans) | nih.gov |

| Discodermin A | Non-ribosomal AMP | Discodermia kiiensis (Sponge) | Antifungal, Antibacterial (e.g., B. subtilis, S. aureus) | researchgate.net |

| Kahalalide F | Cyclic Depsipeptide | Elysia rufescens (Mollusk) | Antitumor, Antifungal, Antiviral | researchgate.netnih.gov |

| Neamphamides B-D | Cyclic Depsipeptides | Marine Sponge | Cytotoxic (Human cancer cell lines) | mdpi.com |

This comparative analysis underscores that while this compound A is part of a large family of bioactive marine cyclic peptides with often overlapping antifungal properties, its specific structural motifs result in a distinct biological profile.

Advanced Analytical and Computational Methodologies in Cyclolithistide Research

Application of High-Resolution Analytical Techniques in Characterization

The definitive structure of cyclolithistide was established through the concerted application of several high-resolution analytical techniques. Initial isolation and characterization of this compound A from marine sponges like Theonella swinhoei and Discodermia japonica relied on a combination of spectroscopic methods. nih.govacs.orgfigshare.com

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various two-dimensional (2D) experiments (such as COSY, HSQC, and HMBC), was employed to piece together the peptide sequence and the arrangement of its constituent amino acids. nih.govacs.orgacs.org The structure was found to contain several unique amino acid residues, including 4-amino-3,5-dihydroxyhexanoic acid (Adha), formyl-leucine, and chloroisoleucine. acs.orgfigshare.com

Notably, the initial structural assignment was later revised. nih.gov This revision was prompted by detailed analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR data, which suggested a different amino acid sequence. nih.gov Furthermore, advanced chiral analysis techniques were essential to correctly assign the stereochemistry of the amino acids. The absolute configurations of several residues were determined to be antipodal to the original report through a combination of Marfey's analysis and chiral-phase gas chromatography-mass spectrometry (GC-MS) of the acid hydrolysate. nih.gov Most recently, the absolute configuration of the unique 4-chloroisoleucine (4-CIle) residue was confirmed as (2S,3R,4R) by synthesizing all four possible isomers and comparing them to the natural product via derivatization and liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

| Analytical Technique | Application in this compound Research | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS/ESIMS) | Determination of elemental composition and molecular weight. | acs.orgresearchgate.net |

| 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HMBC, HSQC) | Elucidation of the amino acid sequence and overall molecular structure. Used to identify unique residues and revise the peptide backbone. | nih.govacs.orgacs.org |

| Chiral-Phase Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of the absolute configuration of constituent amino acids after hydrolysis. | nih.gov |

| Marfey's Analysis | A chemical derivatization method coupled with chromatography (LC-MS) to confirm the absolute stereochemistry of amino acids. | nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used for the purification of the natural product and for the separation of amino acids after hydrolysis for analysis. | researchgate.netsmolecule.com |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful tools to investigate aspects of this compound's behavior that are difficult to observe experimentally. wikipedia.orgnextmol.com These in silico methods allow for the exploration of the molecule's conformational landscape, its interactions with biological targets, and even its biosynthesis. upc.edu

The three-dimensional shape (conformation) and flexibility of this compound are critical to its biological function. Conformational analysis aims to identify the most stable low-energy arrangements of the molecule in space. imperial.ac.ukorgosolver.com Molecular Dynamics (MD) simulations can further model the movement of the peptide over time, providing insights into its dynamic behavior and stability. mdpi.comrsc.org

While specific, extensive MD simulation studies focused solely on this compound A are not widely published, this technique has been successfully applied to other cyclotides to understand their primary mechanism of action: membrane disruption. nih.gov For instance, MD simulations of the cyclotide Kalata B1 have shown how specific amino acid residues mediate the binding and insertion into lipid bilayers, particularly those containing phosphatidylethanolamine (B1630911) (PE) phospholipids. nih.gov Similar simulations on Cycloviolacin O2 revealed that electrostatic attractions are a key driving force for its initial binding to lipid membranes. nih.gov Given that this compound A is also known to disrupt fungal cell membranes, similar MD studies could elucidate the specific atomic-level interactions responsible for its antifungal activity, revealing which residues are key for membrane recognition and permeabilization. smolecule.com

Molecular docking is a computational technique used to predict how a molecule (a ligand, such as this compound) binds to a specific target, typically a protein receptor. nih.govrsc.org This method helps in understanding the structural basis for biological activity and can be used to rationalize structure-activity relationships. mdpi.com

The primary mechanism of this compound's antifungal activity is believed to be the disruption of the fungal cell membrane, which presents a complex, dynamic target rather than a single, well-defined receptor pocket. smolecule.com However, docking studies can still provide valuable insights. Research efforts have included docking exercises to explore how this compound might interact with specific components within the membrane or with enzymes involved in maintaining membrane integrity. researchgate.net Such studies can help identify key intermolecular interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the this compound-target complex, offering a hypothesis for its mode of action that can be tested experimentally. frontiersin.orgnih.gov

This compound is a non-ribosomal peptide, meaning it is synthesized by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS) rather than directly from an mRNA template. The presence of unique amino acids like 4-amino-3,5-dihydroxyhexanoic acid and 4-chloroisoleucine points to a complex and unique biosynthetic pathway. acs.orgnih.gov

In silico tools have been developed to predict the structure of natural products by analyzing the DNA sequence of the biosynthetic gene clusters that encode their assembly. nih.govfuturelearn.com These bioinformatics platforms can identify the domains within NRPS enzymes and predict which amino acid will be incorporated, and how it might be modified (e.g., formylated or chlorinated). nih.gov While specific studies applying these tools to the this compound gene cluster are not yet prominent in the literature, this approach holds significant promise. By sequencing the genome of the source organism (or its symbiotic bacteria) and using predictive bioinformatics, researchers could identify the this compound gene cluster and gain a deep understanding of how its unusual structural motifs are assembled. zsmu.edu.ua

Molecular Docking and Ligand-Receptor Interaction Prediction (if related to mechanism)

Chemoinformatic and Cheminformatic Approaches to Structure-Activity Analysis

Chemoinformatics applies computational methods to analyze chemical data, and in the context of this compound, it is primarily used to understand its structure-activity relationships (SAR). researchgate.netgardp.org SAR studies aim to determine which parts of the molecule are responsible for its biological effects. wikipedia.org

By systematically modifying the structure of this compound A and measuring the corresponding change in antifungal activity, researchers can build SAR models. smolecule.com For example, modifications to the chloroisoleucine residue or other parts of the macrocycle could be performed to see if the activity is enhanced or diminished. scispace.com Chemoinformatic approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to build mathematical models that correlate specific structural or physicochemical properties with biological activity. These models can accelerate the drug discovery process by allowing for the virtual screening of hypothetical new analogs, prioritizing the synthesis of only the most promising candidates. researchgate.net

Future Perspectives and Emerging Research Avenues for Cyclolithistide

Addressing Unresolved Stereochemical and Structural Questions

A complete understanding of a natural product's three-dimensional structure is fundamental to elucidating its mechanism of action and enabling synthetic efforts. While significant progress has been made in characterizing cyclolithistide A, some stereochemical and structural questions have historically remained.

A notable challenge has been the definitive assignment of the absolute configuration of all its constituent amino acids. For instance, the structure of this compound A was revised from its initial proposal based on detailed 2D NMR analysis and chiral-phase GC-MS combined with Marfey's analysis, which indicated that the amino acid sequence and the absolute configurations of three amino acids were different from the original report. acs.orgresearchgate.net More recently, in 2024, the absolute configuration of the unique 4-chloroisoleucine residue in this compound A was determined to be (2S, 3R, 4R) through the synthesis of four isomers and comparison with the natural product's hydrolysate. nih.gov

Future research will likely focus on resolving any remaining ambiguities in the stereochemistry of this compound and its analogs. Advanced spectroscopic techniques, such as multidimensional NMR, and computational methods for structure elucidation will be invaluable in this pursuit. researchgate.netjeolusa.com The application of electron diffraction and other modern crystallographic techniques could provide ultimate confirmation of the molecule's complete 3D architecture. jeolusa.com A definitive structural understanding is a critical prerequisite for the rational design of synthetic strategies and the development of structure-activity relationships.

Discovery and Characterization of Novel this compound Congeners

The natural world is a prolific source of chemical diversity, and it is highly probable that numerous congeners of this compound exist in marine organisms. Marine sponges of the genus Theonella, a known source of this compound, are also known to produce a variety of other bioactive peptides, suggesting a rich chemical landscape to explore. nih.govresearchcommons.orgresearchgate.net

Future research efforts should be directed towards the systematic exploration of different marine sponge species and their associated microorganisms for novel this compound analogs. nih.govnih.gov Advanced analytical techniques, such as LC-MS/MS-based molecular networking, can facilitate the rapid identification and dereplication of new compounds from complex natural product extracts. rsc.org The isolation and characterization of these new congeners will not only expand the chemical library of this compound class but also provide valuable insights into their structure-activity relationships.

Table 1: Known Sources and Related Compounds of this compound

| Source Organism | Related Bioactive Peptides |

| Theonella swinhoei | Motuporins, Theonellapeptolides, Theonegramides, Polytheonamides |

| Discodermia japonica | Not extensively reported for other peptide classes |

| Discodermia kiiensis | Antimicrobial peptides |

| Discodermia calyx | Calyxamides A and B |

This table is based on information from various sources. researchcommons.orgresearchgate.netnih.gov

Deeper Insights into the Enzymology and Regulation of its Biosynthesis

The biosynthesis of complex natural products like this compound is a fascinating and intricate process, often involving multifunctional enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). mdpi.comrsc.org Understanding the enzymatic machinery responsible for constructing the this compound scaffold and installing its unique functional groups is a key area for future research.

Genome mining of the producing organisms or their microbial symbionts can help identify the biosynthetic gene clusters responsible for this compound production. researchgate.net Heterologous expression of these gene clusters in more tractable host organisms could enable the production of this compound and its analogs in larger quantities for further study. nih.gov

Furthermore, investigating the regulation of these biosynthetic pathways is crucial. youtube.com This includes understanding how the expression of the biosynthetic genes is controlled and how the activity of the enzymes is modulated by cellular factors. youtube.comelifesciences.org Such knowledge could be exploited to enhance the production of this compound through metabolic engineering strategies. youtube.com Research into the enzymology of this compound biosynthesis could also uncover novel biocatalysts with potential applications in synthetic chemistry. grc.org

Comprehensive Mechanistic Delineation of Biological Phenomena

While the antifungal activity of this compound A is its most well-documented biological effect, the precise molecular mechanism underlying this activity is not fully understood. It is believed to involve the disruption of fungal cell membranes, leading to cell lysis. vulcanchem.comsmolecule.com However, the specific molecular interactions with membrane components that trigger this disruption remain to be elucidated.

Future studies should employ a combination of biophysical techniques, such as surface plasmon resonance and fluorescence spectroscopy, to investigate the interaction of this compound with model lipid bilayers that mimic fungal cell membranes. smolecule.com Identifying the specific lipid or protein targets of this compound is a critical step. While some cyclic peptides are known to interact with phosphatidylethanolamine-lipids, the specific targets for this compound are yet to be confirmed. nih.gov

It has also been suggested that some antifungal peptides may act by inhibiting tubulin polymerization, thereby interfering with cell division. researchgate.net Investigating whether this compound shares this mechanism of action would be a valuable line of inquiry. A thorough understanding of its antifungal mechanism could guide the development of more potent and selective antifungal agents.

Exploration of Additional Bioactivities within a Research Context

The structural complexity and unique chemical features of this compound suggest that it may possess a broader range of biological activities beyond its antifungal properties. Many marine-derived cyclic peptides exhibit diverse pharmacological effects, including antimicrobial, antiviral, and cytotoxic activities. researchgate.netdntb.gov.ua

A comprehensive screening of this compound and its congeners against a wide panel of biological targets is warranted. This could include assays for activity against various bacterial and viral pathogens, as well as different cancer cell lines. nih.govnih.gov The cyclic nature of the peptide may confer enhanced stability and resistance to proteolysis, making it an attractive scaffold for drug development. smolecule.com

Any newly discovered bioactivities should be followed up with detailed mechanistic studies to identify the molecular targets and pathways involved. The exploration of additional biological activities will be crucial in unlocking the full therapeutic potential of this fascinating marine natural product.

Q & A

Q. What experimental methodologies are recommended for the initial characterization of Cyclolithistide?

this compound’s characterization should begin with high-resolution spectroscopic techniques (e.g., NMR, FT-IR) to confirm its structural backbone, followed by mass spectrometry for molecular weight validation. For crystalline forms, X-ray diffraction (XRD) is critical to resolve stereochemical ambiguities. Ensure purity via HPLC or GC-MS, and cross-validate results with computational methods like DFT for electronic structure alignment .

Q. How can researchers design synthesis protocols for this compound while minimizing side products?

Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. Track intermediates via in-situ spectroscopic monitoring (e.g., Raman spectroscopy). Prioritize stepwise purification (e.g., column chromatography followed by recrystallization) and validate each step’s efficiency using TLC or LC-MS .

Q. What are the best practices for assessing this compound’s stability under varying environmental conditions?

Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Pair HPLC-DAD for quantitative analysis with NMR to identify degradation byproducts. Include inert atmosphere controls to isolate oxidative vs. hydrolytic degradation mechanisms .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Systematically evaluate confounding variables:

- Biological models: Compare cell lines (e.g., primary vs. immortalized) and assay conditions (e.g., serum concentration).

- Compound handling: Ensure consistent solubility protocols (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Data normalization: Use internal controls (e.g., housekeeping genes in qPCR) and meta-analysis tools to harmonize datasets .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-identification approaches fail?

Deploy multi-omics integration:

Q. How can computational models improve the predictive accuracy of this compound’s pharmacokinetic (PK) properties?

Combine physiologically based pharmacokinetic (PBPK) modeling with machine learning (e.g., random forests trained on ADMET databases). Validate predictions against in vivo data (e.g., rodent PK studies) and refine parameters such as logP, plasma protein binding, and CYP450 metabolism profiles .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, employ nonparametric methods (e.g., Kruskal-Wallis). Validate assumptions via residual analysis and leverage Bayesian hierarchical models for small-sample robustness .

Methodological Guidelines for Data Reliability

- Reproducibility : Document all experimental parameters (e.g., batch numbers, instrument calibration logs) and share raw data in repositories like Zenodo .

- Conflict resolution : Use triangulation (e.g., orthogonal assays, independent replication) to validate contentious findings .

- Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and institutional review board (IRB) protocols for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.